N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide is a synthetic small-molecule compound characterized by a unique heterocyclic core and halogenated aryl substituents. Its structure combines a 2-chloro-5-(trifluoromethyl)phenyl group linked via an acetamide bridge to a tricyclic 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraene system with a sulfanyl moiety.
The compound’s discovery and characterization likely employed advanced analytical techniques such as LC/MS and NMR, as highlighted in studies prioritizing structurally novel metabolites from microbial sources . Its synthesis aligns with strategies for optimizing sulfur- and nitrogen-containing heterocycles, which are common in bioactive molecules due to their electronic and steric properties .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3OS2/c20-12-6-5-10(19(21,22)23)7-13(12)26-15(27)8-28-17-16-11-3-1-2-4-14(11)29-18(16)25-9-24-17/h5-7,9H,1-4,8H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTGPFFVPIEKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Chlorinated Phenyl Intermediate: This step involves the chlorination of a suitable phenyl precursor using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Construction of the Tetrahydrobenzothiolo Pyrimidine Moiety: This step involves the cyclization of appropriate intermediates under acidic or basic conditions to form the tetrahydrobenzothiolo pyrimidine ring.
Coupling Reaction: The final step involves the coupling of the chlorinated phenyl intermediate with the tetrahydrobenzothiolo pyrimidine moiety using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can be accomplished through the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | LogP | Key Functional Groups | Bioactivity (IC₅₀, μM) |
|---|---|---|---|---|
| Target Compound | 487.9 | 3.8 | CF₃, Cl, thioether, tricyclic diaza core | 0.12 (hypothetical) |
| N-(2,4-dichlorophenyl)acetamide | 234.1 | 2.1 | Cl, amide | 5.6 (COX-2 inhibition) |
| Benzothiazole-2-thiol | 167.2 | 1.9 | Thiol, aromatic S-N ring | 8.3 (antibacterial) |
Bioactivity and Pharmacological Profiles
While direct bioactivity data for the target compound are scarce, inferences can be drawn from analogs:
- Antimicrobial Activity : Sulfur-containing heterocycles (e.g., thiadiazoles) exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–16 μg/mL) . The tricyclic core may enhance membrane penetration.
- Anti-inflammatory Potential: Trifluoromethyl groups in arylacetamides correlate with COX-2 inhibition (e.g., celecoxib analogs, IC₅₀: 0.05–1.2 μM) .
- Metabolic Stability: The CF₃ group reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., t₁/₂: 6.2 vs. 2.8 hours in murine models) .
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₈H₁₀ClF₃N₄O₂S
- Molecular Weight : 438.8 g/mol
- CAS Number : 1224014-91-8
This compound features a thienyl moiety and a chloro-trifluoromethyl phenyl group, which contribute to its unique chemical behavior and potential biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{...} exhibit significant antimicrobial properties. For instance, derivatives of benzamides containing similar structural motifs have shown promising results against various fungal pathogens, with some compounds demonstrating higher efficacy than established fungicides like pyraclostrobin .
Table 1: Antifungal Activity of Related Compounds
| Compound | Activity against Botrytis cinerea (EC50 μg/mL) |
|---|---|
| Compound A | 14.44 |
| Compound B | 20.00 |
| Pyraclostrobin | 81.4 |
Cytotoxicity Studies
Cytotoxicity assessments conducted on zebrafish embryos revealed that certain structural variants of this compound exhibited varied levels of toxicity, indicating a need for careful evaluation in therapeutic applications .
The proposed mechanism of action for this class of compounds involves the inhibition of specific enzymes or receptors within microbial cells, disrupting their metabolic processes and leading to cell death . The presence of the trifluoromethyl group is believed to enhance the lipophilicity and overall bioactivity of the compound.
Study 1: Synthesis and Evaluation
A study focused on synthesizing a series of benzamide derivatives, including compounds structurally related to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{...}, found that modifications in the molecular structure significantly influenced antifungal activity against pathogens such as Fusarium graminearum and Marssonina mali .
Study 2: Toxicological Assessment
In another investigation assessing the toxicity of related compounds on aquatic models, it was found that while some derivatives were highly effective as antimicrobial agents, they also exhibited moderate toxicity to non-target organisms like zebrafish embryos. This duality highlights the importance of balancing efficacy with safety in drug development .
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?
The synthesis of structurally complex acetamide derivatives often involves multi-step protocols. A plausible route includes:
- Cyclic iodonium salt intermediates : Analogous to GP1 and GP2 procedures for N-acylcarbazoles, where diaryliodonium salts (e.g., dibenzo[b,d]iodol-5-ium triflates) are coupled with thiol-containing tricyclic systems .
- Thiol-alkylation : The acetamide’s sulfur-linked tricyclic moiety may form via nucleophilic substitution between a halogenated tricyclic precursor and a thiol-containing intermediate. Reaction optimization could employ Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity products (>95%) .
Q. How should researchers validate the compound’s structural identity and purity?
- Spectroscopic characterization : Combine /-NMR to confirm the trifluoromethyl group ( ppm in -NMR), the thioether linkage, and the tricyclic system’s aromaticity. Mass spectrometry (HRMS) should match the molecular formula (e.g., CHClFNOS) .
- HPLC-DAD/ELSD : Use reverse-phase C18 columns with acetonitrile/water (0.1% TFA) to assess purity. A single peak at 254 nm with ≥95% area indicates acceptable purity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Functional group modifications : Replace the trifluoromethyl group with CFO or CFH to study electronic effects on target binding. Substitute the thioether with sulfone or sulfonamide groups to probe steric tolerance .
- High-throughput screening : Use automated parallel synthesis (e.g., flow chemistry) to generate derivatives, followed by bioassays (e.g., enzyme inhibition or cellular cytotoxicity). Machine learning tools can correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. What experimental strategies address discrepancies in biological activity data across studies?
- Standardized assay protocols : Reproduce conflicting studies under controlled conditions (e.g., cell line authentication, consistent ATP concentrations in kinase assays).
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability. For example, oxidative metabolism of the thioether to sulfoxide could alter potency .
Q. How can computational modeling guide mechanistic studies of this compound’s bioactivity?
- Docking simulations : Map the compound’s 3D structure (from X-ray or DFT-optimized geometry) into target proteins (e.g., kinases or GPCRs). Focus on interactions between the trifluoromethyl group and hydrophobic pockets or the thioether with cysteine residues .
- MD simulations : Simulate binding dynamics over 100+ ns to assess stability of ligand-protein complexes. Free energy perturbation (FEP) can quantify contributions of specific substituents to binding affinity .
Methodological Challenges and Solutions
Q. How can researchers mitigate synthetic challenges posed by the tricyclic sulfur-nitrogen system?
- Oxidative instability : Perform reactions under inert atmosphere (N/Ar) and avoid strong oxidizers. Monitor reaction progress via TLC with iodine staining for sulfur-containing intermediates .
- Low yields in cyclization steps : Optimize ring-closing metathesis or photochemical cyclization using Ru or Ir catalysts. Additives like DMAP may enhance regioselectivity .
Q. What analytical techniques resolve ambiguities in stereochemistry or polymorphism?
- Single-crystal X-ray diffraction : Co-crystallize the compound with a chiral auxiliary (e.g., L-proline) to determine absolute configuration .
- DSC/TGA : Analyze thermal behavior to identify polymorphic forms. A sharp endothermic peak in DSC indicates a crystalline phase, while broad transitions suggest amorphous content .
Data Reproducibility and Reporting Standards
- Document reaction conditions : Report exact equivalents of reagents, solvent batches, and stirring rates, as minor variations can impact yields .
- Deposit raw data : Share NMR (FID files), HPLC chromatograms, and crystallographic data (CIF) in public repositories (e.g., Cambridge Structural Database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
